4-Chloro-6-(trifluoromethoxy)quinoline
CAS No.: 927800-55-3
VCID: VC3943966
Molecular Formula: C10H5ClF3NO
Molecular Weight: 247.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Chloro-6-(trifluoromethoxy)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The specific compound , 4-Chloro-6-(trifluoromethoxy)quinoline, features a trifluoromethoxy group (-OCF3) attached to the quinoline ring, which significantly influences its chemical and biological properties. Synthesis and DerivativesThe synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from simpler quinoline derivatives. Modifications to the basic structure can yield various derivatives, such as the carboxylic acid and carbonitrile forms. For example, 4-chloro-6-(trifluoromethoxy)quinoline-3-carbonitrile has a molecular formula of C11H4ClF3N2O and a molecular weight of 272.614 g/mol .
Applications and Research FindingsWhile specific applications of 4-Chloro-6-(trifluoromethoxy)quinoline are not extensively documented, compounds with similar structures are known for their potential in pharmaceutical development, particularly in creating anti-infective and anti-cancer agents. The trifluoromethoxy group enhances the compound's stability and biological activity, making it a valuable intermediate in various chemical syntheses. Pharmaceutical Development:
Agrochemicals:
Material Science:
Safety and HandlingHandling of 4-Chloro-6-(trifluoromethoxy)quinoline requires caution due to its potential chemical reactivity and toxicity. While specific safety data for this compound is limited, similar compounds are known to cause skin irritation and eye damage. It is advisable to follow standard laboratory safety protocols, including the use of personal protective equipment (PPE) and adherence to safety data sheets (SDS) guidelines . |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 927800-55-3 | |||||||||
Product Name | 4-Chloro-6-(trifluoromethoxy)quinoline | |||||||||
Molecular Formula | C10H5ClF3NO | |||||||||
Molecular Weight | 247.6 g/mol | |||||||||
IUPAC Name | 4-chloro-6-(trifluoromethoxy)quinoline | |||||||||
Standard InChI | InChI=1S/C10H5ClF3NO/c11-8-3-4-15-9-2-1-6(5-7(8)9)16-10(12,13)14/h1-5H | |||||||||
Standard InChIKey | BWSWTRHPYTZEFD-UHFFFAOYSA-N | |||||||||
SMILES | C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)Cl | |||||||||
Canonical SMILES | C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)Cl | |||||||||
PubChem Compound | 15151235 | |||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume